

Biological activity of 1-methyl-1Hbenzo[d]imidazole derivatives

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Compound of Interest

Methyl 1-methyl-1Hbenzo[d]imidazole-6-carboxylate

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An In-Depth Technical Guide on the Biological Activity of 1-Methyl-1H-benzo[d]imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural similarity to purine nucleosides allows for favorable interactions with various biopolymers, leading to diverse pharmacological effects.[1] This technical guide provides a comprehensive overview of the significant biological activities of 1-methyl-1H-benzo[d]imidazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is presented with detailed experimental protocols, quantitative data summarized in tables, and visual diagrams of key pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Derivatives of 1-methyl-1H-benzo[d]imidazole have demonstrated potent anticancer activities through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.



Inhibition of Human Topoisomerase I

A series of novel 1H-benzo[d]imidazoles (BBZs) have been identified as potential anticancer agents that target human topoisomerase I (Hu Topo I).[2][3] Certain compounds, such as 11a, 12a, and 12b, have shown significant 50% growth inhibition (GI50) in a concentration range of 0.16 to 3.6 μ M across a panel of 60 human cancer cell lines.[2][3] Notably, compound 12b demonstrated 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μ M.[2][3] Mechanistic studies revealed that these compounds cause a prominent G2/M arrest in the cell cycle of cancer cells.[2][3]

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Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives (Topoisomerase I Inhibitors)

Compound	Cancer Cell Lines	Gl50 (μM)	IC₅₀ (Hu Topo I, μM)	Reference
11a	60 Human Cancer Cell Lines	0.16 - 3.6	Not Reported	[2][3]
12a	60 Human Cancer Cell Lines	0.16 - 3.6	Not Reported	[2][3]

| 12b | 60 Human Cancer Cell Lines | 0.16 - 3.6 | 16 | [2][3] |

Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is another attractive target for anticancer drug discovery due to its overexpression in multiple malignancies. [4][5] Novel (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been synthesized and evaluated as FASN inhibitors. [4][5] Compounds CTL-06 and CTL-12 demonstrated promising FASN inhibitory activity with IC50 values of $3 \pm 0.25 \,\mu$ M and $2.5 \pm 0.25 \,\mu$ M, respectively, which is more potent than the known FASN inhibitor orlistat (IC50 of $13.5 \pm 1.0 \,\mu$ M). [4][5] These



compounds also induced cell cycle arrest in the Sub-G1/S phase and apoptosis in HCT-116 colon cancer cells.[4][5]

Table 2: FASN Inhibitory Activity and Cytotoxicity of 1H-Benzo[d]imidazole Derivatives

Compound	Target	IC50 (μM)	Cancer Cell Lines	Cytotoxicity (IC ₅₀ , µM)	Reference
CTL-06	FASN	3 ± 0.25	HCT-116, Caco-2, MCF-7	Not specified in abstract	[4][5]
CTL-12	FASN	2.5 ± 0.25	HCT-116, Caco-2, MCF-7	Not specified in abstract	[4][5]

| Orlistat (Reference) | FASN | 13.5 ± 1.0 | Not specified | Not specified |[4][5] |

Inhibition of Multiple Kinases

A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-

(halogenated)benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors.[6] Compounds 6h and 6i emerged as potent inhibitors of key kinases such as EGFR, HER2, and CDK2.[6] Furthermore, compound 6i showed significant inhibitory effects against the mTOR enzyme and induced cell cycle arrest and apoptosis in HepG2 liver cancer cells.[6]

Table 3: Multi-Kinase Inhibitory Activity of 1H-Benzo[d]imidazole Derivatives



Compound	Target Kinases	Cytotoxicity (IC50, μM)	Cancer Cell Lines	Reference
6c	Not specified	7.82 - 21.48	HCT-116, HepG2, MCF-7	[6]
6h	EGFR, HER2, CDK2, AURKC	7.82 - 21.48	HCT-116, HepG2, MCF-7	[6]
6i	EGFR, HER2, CDK2, mTOR	7.82 - 21.48	HCT-116, HepG2, MCF-7	[6]

| 6j | Not specified | 7.82 - 21.48 | HCT-116, HepG2, MCF-7 |[6] |

Experimental Protocols: Anticancer Assays Synthesis of Bis-benzimidazole Derivatives

A general method for the synthesis of bis-benzimidazole derivatives involves the condensation of 4-piperazinyl-phenylenediamine derivatives with aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent in an ethanol solvent.[2][3] The final compounds are typically purified and characterized using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

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NCI-60 Human Tumor Cell Line Screen

The anticancer potential of the synthesized derivatives is often evaluated at the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines representing various cancer types. [2][3] The assay determines the concentration of the compound that causes 50% growth inhibition (GI_{50}).

Human Topoisomerase I DNA Relaxation Assay

This functional assay measures the ability of a compound to inhibit the enzymatic activity of Human Topoisomerase I.[2][3] The assay typically involves incubating the enzyme with



supercoiled plasmid DNA in the presence of the test compound. The inhibition of DNA relaxation is then visualized and quantified using agarose gel electrophoresis.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[2][3] Cells are treated with the test compounds, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed by a flow cytometer to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Antimicrobial Activity

1-Methyl-1H-benzo[d]imidazole derivatives have shown significant activity against a range of pathogenic bacteria and fungi.[7][8][9][10][11]

Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups on the benzimidazole scaffold tends to enhance antimicrobial activity, while compounds with electron-donating groups or unsubstituted derivatives show moderate activity.[9][11] For instance, N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) was found to be a particularly potent antimicrobial agent.[9]

Table 4: Antimicrobial Activity of Selected 1H-Benzo[d]imidazole Derivatives



Compound	Microorganism	MIC (μg/mL)	Reference
Mpyrb-methyl α- pyridyl benzimidazole (11b)	C. albicans	50	[7]
Merb- mercaptobenzimidazol e (11c)	S. faecalis	50	[7]
	S. aureus	100	[7]
EJMCh-9	S. aureus (including MRSA)	Good bioactivity	[8][10]
	S. epidermidis	Very strong activity	[8][10]
	M. luteus	Very strong activity	[8][10]
Compound 5g	A. fumigates	7.81	[9]
Compound 5i	A. fumigates	7.81	[9]
	M. leutus	Better than standard	[9]

| | E. coli | Better than standard |[9] |

Experimental Protocols: Antimicrobial Assays Macro Dilution Broth Method

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is often determined using the macro dilution broth method.[7] This involves preparing serial dilutions of the test compounds in a liquid growth medium, which is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.

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Anti-inflammatory Activity

Several 1-methyl-1H-benzo[d]imidazole derivatives have been reported to possess antiinflammatory properties.[12][13][14] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15]

For example, certain substituted benzimidazole derivatives have shown potent inhibition of claw edema in carrageenan-induced rat paw edema models, with some compounds exhibiting efficacy comparable to the standard drug acesulfamethoxazole.[12] One notable derivative, 1-[1-Hbenzimidazol- 2-yl]-N, N',2-tris (4-chlorophenyl)-ethane-1,2-diamine (AK5), was found to be equipotent to Indomethacin.[16] Another derivative, 2-((morpholinomethyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine, showed a maximum inhibition of 74.17% in the same model, surpassing the 57.79% inhibition by indomethacin.[13]

Table 5: Anti-inflammatory Activity of 1H-Benzo[d]imidazole Derivatives

Derivative Class	Model	Activity	Reference
Substituted Benzimidazoles (6a-c)	Carrageenan- induced rat paw edema	79.09% - 86.69% inhibition	[12]
Compound AK5	Carrageenan-induced rat paw edema	Equipotent to Indomethacin	[16]
2- ((morpholinomethyl)-1 H-benzo[d]imidazol-2- yl)methyl)morpholine	Carrageenan-induced rat paw edema	74.17% inhibition	[13]

| Imidazole Derivatives (I30) | In vitro COX-2 inhibition | 78.68% inhibition |[15] |

Experimental Protocols: Anti-inflammatory Assays Carrageenan-Induced Rat Paw Edema Model



This is a widely used in vivo model to screen for acute anti-inflammatory activity. Edema is induced in the rat's paw by injecting a phlogistic agent, carrageenan. The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at different time points, and the percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12][15]

Antiviral Activity

The benzimidazole scaffold is also present in compounds with significant antiviral activity against a range of DNA and RNA viruses.[17][18][19]

A series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were evaluated for their antiviral activity. Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.[18] Some derivatives also exhibited moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2).[18]

Other studies have identified benzimidazole derivatives with promising activity against Zika virus (ZIKV).[17][19] For instance, one compound was found to have an EC₅₀ value of 1.9 \pm 1.0 μ M against the African ZIKV strain in Huh-7 cells.[17][19]

Table 6: Antiviral Activity of 1H-Benzo[d]imidazole Derivatives



Derivative Class	Virus	EC ₅₀	Cell Line	Reference
1-substituted-2- [(benzotriazol- 1/2- yl)methyl]benzi midazoles	RSV	As low as 20 nM	Not specified	[18]
	BVDV	Moderate activity	Not specified	[18]
	YFV	Moderate activity	Not specified	[18]
	CVB2	Moderate activity	Not specified	[18]
Benzimidazole derivative 1	ZIKV (African strain)	1.9 ± 1.0 μM	Huh-7	[17][19]
Benzimidazole derivative 1g	ZIKV	6.1 ± 1.2 μM	Not specified	[17][19]
2- phenylbenzimida zole 36a	Vaccinia Virus (VV)	0.1 μΜ	Not specified	[19]

| 2-phenylbenzimidazole 36c | BVDV | 0.8 μM | Not specified |[19] |

Conclusion

The 1-methyl-1H-benzo[d]imidazole core represents a versatile and valuable scaffold in the development of new therapeutic agents. The derivatives discussed in this guide exhibit a broad range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The provided data, protocols, and diagrams offer a solid foundation for researchers and drug development professionals to explore the full potential of this chemical class. Further optimization of lead compounds through structure-activity relationship studies is warranted to develop novel and effective drugs for a variety of diseases.



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